molecular formula C13H10ClNO B100874 5-Chlorosalicylidene aniline CAS No. 15597-76-9

5-Chlorosalicylidene aniline

Cat. No. B100874
CAS RN: 15597-76-9
M. Wt: 231.68 g/mol
InChI Key: USHSXCMBQPJHEF-UHFFFAOYSA-N
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Description

5-Chlorosalicylidene aniline (5-ClSA) is an organic compound that is commonly used in a variety of scientific research applications. It is a derivative of salicylaldehyde, a compound found in the essential oils of many plants. 5-ClSA is a colorless solid that is soluble in water and other organic solvents. It is used as a reagent in organic synthesis and as a starting material for the production of various pharmaceuticals.

Scientific Research Applications

Antifungal Properties

5-Chlorosalicylidene aniline has been studied for its antifungal properties. A study analyzed its crystal structure, geometry, energetics, and biological activity, combining experimental and theoretical approaches. The compound demonstrated moderate hydrophilicity and hydrophobicity, suggesting it could permeate cell membranes. Its bioactivity scores indicated a weakly bioactive nature (Suresh, Girija, Sathish, & Venkatesha Tv, 2016).

Environmental and Material Chemistry

A study on the environmental effect of MCM-41 mesoporous silica on solid thermochromic N-(5-chlorosalicylidene)aniline revealed that in this composite material, the compound lost its thermochromic properties and transformed to a photochromic tautomer. This change in color with light was attributed to the cis-keto form of the anil stabilized in the mesoporous MCM-41 material (Hadjoudis, Bourlinos, & Petridis, 2002).

Chemical Interactions and Reactions

The fluorescence quenching of boronic acid derivatives by aniline in alcohols was investigated, focusing on 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and its interaction with aniline. The study observed negative deviations in Stern–Volmer plots, suggesting different conformers of the solutes in the ground state, possibly due to intermolecular and intramolecular hydrogen bonding in alcohol environments (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

Safety and Hazards

5-Chlorosalicylidene aniline is classified as having acute toxicity, both oral (Category 3) and dermal (Category 3), and is toxic if swallowed, in contact with skin, or if inhaled . It is also classified as having specific target organ toxicity - repeated exposure (Category 2), with the target organs being the kidney, liver, spleen, blood, and cardiovascular system .

Future Directions

The environmental effect of MCM-41 mesoporous silica on solid thermochromic N-(5-Chlorosalicylidene)aniline has been studied . In the composite material, the title compound lost its thermochromic properties and transformed to a photochromic tautomer with dramatic differences in the forward and backward ground state reactions with temperature . This suggests potential future directions in the study and application of 5-Chlorosalicylidene aniline.

Biochemical Analysis

Biochemical Properties

It is known that it can form complexes with certain metal ions such as Cu2+ and Co2+ .

Molecular Mechanism

It is known to form complexes with certain metal ions , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

properties

IUPAC Name

4-chloro-2-(phenyliminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHSXCMBQPJHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15597-76-9
Record name 5-Chlorosalicylidene aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015597769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the crystal structure of N-(5-Chlorosalicylidene)aniline reveal about its potential to interact with biological systems?

A1: X-ray crystallography studies [] showed that N-(5-Chlorosalicylidene)aniline crystallizes in an orthorhombic system within the Pca21 space group. This structure is stabilized by dispersion forces arising from short H…H contacts and an intramolecular N-H…O hydrogen bond. These features suggest that N-(5-Chlorosalicylidene)aniline could potentially interact with biological targets through hydrogen bonding and van der Waals interactions.

Q2: How do computational studies contribute to understanding the potential antifungal activity of N-(5-Chlorosalicylidene)aniline?

A2: Semi-empirical calculations and Molinspirations analyses [] provided valuable insights into the potential activity of this Schiff base. The calculated HOMO-LUMO energy gap of 7.071 eV suggests a degree of chemical reactivity. Furthermore, the compound is predicted to possess balanced hydrophilicity and hydrophobicity, implying moderate cell membrane permeability. Bioactivity scores from these analyses point towards a weakly bioactive nature, indicating the compound may require further structural optimization to enhance its efficacy as an antifungal agent.

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